molecular formula C9H6BrFO2 B2603358 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one CAS No. 1248174-02-8

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one

Cat. No.: B2603358
CAS No.: 1248174-02-8
M. Wt: 245.047
InChI Key: JIVUCCWRHOXFKC-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the benzofuran ring.

    Methylation: Addition of a methyl group to the benzofuran structure.

    Cyclization: Formation of the benzofuran ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydrobenzofurans.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.

Scientific Research Applications

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one may have various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylbenzofuran: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-fluoro-2-methylbenzofuran: Lacks the bromine atom, potentially altering its properties.

    2-methylbenzofuran: Lacks both halogen atoms, serving as a simpler analog for comparison.

Uniqueness

The combination of bromine and fluorine atoms in 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-7-fluoro-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVUCCWRHOXFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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